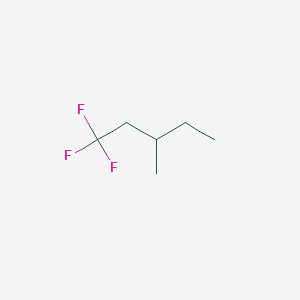

1,1,1-Trifluoro-3-methylpentane

概要

説明

1,1,1-Trifluoro-3-methylpentane is an organic compound with the molecular formula C6H11F3. It belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties.

準備方法

The synthesis of 1,1,1-Trifluoro-3-methylpentane typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 3-methylpentane with a trifluoromethylating agent under controlled conditions. Industrial production methods may involve the use of specialized catalysts and high-pressure reactors to achieve high yields and purity.

化学反応の分析

Atmospheric Degradation via OH Radical Reactions

1,1,1-Trifluoro-3-methylpentane undergoes gas-phase oxidation in the troposphere initiated by hydroxyl (OH) radicals. This process is critical for understanding its environmental fate.

Key Data:

| Reaction Pathway | Rate Constant (cm³/molecule·s) | Half-Life (Est.) | Source |

|---|---|---|---|

| H-Abstraction by OH Radicals | ~6 days |

-

Mechanism : OH radicals abstract hydrogen atoms from tertiary C-H bonds, forming alkyl radicals that react with O₂ to produce peroxy radicals. Subsequent reactions yield carbonyl compounds and trifluoroacetic acid derivatives.

-

Environmental Impact : The compound’s atmospheric persistence is moderate, with a half-life of approximately six days under typical tropospheric conditions .

Thermal Decomposition and Stability

The compound exhibits instability under elevated temperatures or in the presence of incompatible materials (e.g., strong oxidizers).

Observations:

-

Decomposition Products : Carbon monoxide, hydrogen fluoride, and fluorinated alkenes .

-

Conditions : Degradation accelerates above 150°C or in acidic/basic environments .

Radical-Mediated Substitution Reactions

The trifluoromethyl group facilitates radical chain mechanisms in synthetic applications.

Example Reaction:

Metallaphotoredox Coupling (Inspired by analogous systems ):

-

Reagents : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photocatalyst), Ni(NO₃)₂ (co-catalyst).

-

Mechanism :

Oxidation and Reduction Pathways

While direct experimental data is limited, reactivity can be inferred from analogous fluorocarbons:

Theoretical Pathways:

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Trifluoroketones or carboxylic acids |

| Reduction | LiAlH₄, ether, 0°C | Partially defluorinated alkanes |

-

Challenges : The -CF₃ group’s stability resists complete defluorination under mild conditions.

Nucleophilic Substitution

The tertiary carbon adjacent to the -CF₃ group is susceptible to nucleophilic attack under specific conditions.

Example:

-

Reagents : NaSH (nucleophile), DMSO solvent.

-

Product : 3-Methylpentane-1-thiol derivative (via SN2 mechanism).

科学的研究の応用

Organic Synthesis

1,1,1-Trifluoro-3-methylpentane is utilized as a building block in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group facilitates various chemical reactions:

- Oxidation : Can be oxidized to form alcohols or ketones.

- Reduction : Capable of undergoing reduction to yield simpler hydrocarbons.

- Substitution Reactions : Engages in nucleophilic substitution where the trifluoromethyl group can be replaced by other functional groups.

These reactions are critical for developing new materials and pharmaceuticals.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a precursor for synthesizing fluorinated pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability. For example, fluorinated compounds can exhibit improved binding affinity to biological targets due to the electronic effects of the trifluoromethyl group.

Biological Studies

Research has been conducted on the interactions between this compound and biological molecules. These studies aim to understand how fluorination affects biological activity and toxicity profiles. Investigations include:

- Enzyme Inhibition : Evaluating how this compound influences enzyme activity.

- Cell Membrane Interaction : Assessing its impact on cell membrane integrity and function.

These studies are essential for assessing the safety and efficacy of fluorinated compounds in medical applications.

Material Science

The compound is also employed in producing specialty chemicals and materials with enhanced properties such as high thermal stability and resistance to degradation. Its unique characteristics make it suitable for applications in:

- Coatings : Providing protective layers with improved durability.

- Solvents : Serving as a solvent in various chemical processes due to its low volatility and high solvating power.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study focused on synthesizing a novel antiviral agent utilizing this compound as a key intermediate demonstrated enhanced activity against viral strains due to the presence of the trifluoromethyl group. The research highlighted how fluorination can improve drug efficacy while reducing side effects.

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental persistence of this compound indicated that its unique chemical structure leads to lower biodegradability compared to non-fluorinated compounds. This study emphasized the need for careful consideration in industrial applications where environmental impact is a concern.

作用機序

The mechanism by which 1,1,1-Trifluoro-3-methylpentane exerts its effects involves interactions with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The pathways involved may include binding to enzymes or receptors, altering their activity or stability.

類似化合物との比較

1,1,1-Trifluoro-3-methylpentane can be compared with other similar compounds, such as:

- 1,1,1-Trifluoro-2-methylpentane

- 1,1,1-Trifluoro-3-ethylpentane

- 1,1,1-Trifluoro-3-methylhexane

These compounds share the trifluoromethyl group but differ in the position or length of the carbon chain. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

生物活性

1,1,1-Trifluoro-3-methylpentane (TFMP) is an organofluorine compound with the molecular formula C6H11F3. It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. This article explores the biological activity of TFMP, focusing on its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

TFMP is notable for its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are crucial for its interactions with biological systems, as they can affect pharmacokinetics and the compound's overall bioactivity.

The biological activity of TFMP is primarily attributed to its trifluoromethyl group, which can modulate the electronic properties of the molecule. This modification can influence how TFMP interacts with various biological targets, including:

- Enzymes : TFMP may bind to specific enzymes, altering their activity or stability. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions.

- Receptors : Similar to enzyme interactions, TFMP may also interact with receptors, potentially leading to altered signaling pathways.

Table 1: Comparison of Biological Activities of Fluorinated Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Enzyme inhibition | |

| 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane | Potential cytotoxicity | |

| 3,4-(Methylenedioxy) cinnamic acid | Insecticidal activity |

Case Studies

While direct case studies on TFMP are scarce, several related studies provide context for its potential applications:

- Insecticidal Activity : Research has shown that fluorinated compounds can exhibit insecticidal properties. For example, derivatives of similar structures have been tested against Aedes aegypti larvae with varying degrees of success . This suggests that TFMP may also possess insecticidal properties worthy of investigation.

- Pharmaceutical Applications : TFMP serves as a precursor in the synthesis of pharmaceuticals requiring fluorinated moieties. The presence of fluorine often enhances the stability and efficacy of drug candidates.

Toxicity and Safety

The safety profile of TFMP is critical for its application in both research and industry. Preliminary toxicity assessments suggest that compounds with similar structures may exhibit low toxicity at certain concentrations; however, comprehensive toxicological studies specific to TFMP are necessary to establish safe handling guidelines .

Table 2: Toxicity Data Overview

特性

IUPAC Name |

1,1,1-trifluoro-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLHXROPECKRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610221 | |

| Record name | 1,1,1-Trifluoro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-01-1 | |

| Record name | 1,1,1-Trifluoro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。